molecular formula C23H18N2O6 B11940105 Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 853317-56-3

Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B11940105
CAS No.: 853317-56-3
M. Wt: 418.4 g/mol
InChI Key: GDOOIVAEDCHSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate is a pyrrolo[1,2-a]quinoline derivative characterized by a 7-methoxy substituent on the quinoline core and a 2-nitrobenzoyl group at position 1. Pyrrolo[1,2-a]quinolines are synthesized via cycloaddition or condensation reactions involving quinolinium ylides and dipolarophiles, with structural modifications influencing their bioactivity and physicochemical properties .

Properties

CAS No.

853317-56-3

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C23H18N2O6/c1-3-31-23(27)17-13-21(22(26)16-6-4-5-7-20(16)25(28)29)24-18-11-9-15(30-2)12-14(18)8-10-19(17)24/h4-13H,3H2,1-2H3

InChI Key

GDOOIVAEDCHSJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4[N+](=O)[O-])C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of lepidine with phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amine derivatives, while oxidation can lead to the formation of carboxylic acids .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of pyrrolo[1,2-a]quinoline derivatives, including ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

Case Study: Efficacy Against Mycobacterium tuberculosis

A study evaluated several pyrrolo[1,2-a]quinoline derivatives for their anti-tubercular efficacy using the resazurin microplate assay. The results demonstrated that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against the H37Rv strain and MDR strains of Mycobacterium tuberculosis .

Table 1: Anti-Tubercular Activity of Pyrrolo[1,2-a]quinoline Derivatives

Compound NameMIC (µg/mL)Strain Type
This compound8 - 128H37Rv and MDR strains
Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate8H37Rv
Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate16MDR strains

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities and interactions of this compound with target proteins involved in Mycobacterium tuberculosis pathogenesis. These studies suggest that the compound may interact effectively with critical enzymes or receptors within the bacterium, potentially inhibiting its growth .

Cytotoxicity Assessment

In addition to its anti-tubercular properties, the cytotoxic effects of this compound have been assessed to ensure its safety profile for potential therapeutic use. Preliminary findings indicate that while exhibiting significant antimicrobial activity, the compound maintains a favorable cytotoxicity profile when tested against various human cell lines .

Pharmacokinetic Properties

The pharmacokinetic evaluation of this compound has been performed using computational methods to predict its absorption, distribution, metabolism, and excretion (ADME) characteristics. The results suggest that this compound possesses drug-like properties conducive to further development as a therapeutic agent .

Table 2: Predicted Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
DistributionModerate
MetabolismLiver
ExcretionRenal

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound differs from analogs in substituent positions and functional groups. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR)
Target Compound 7-OCH₃, 1-(2-NO₂Bz) C₂₄H₁₉N₃O₆* 453.43 Not reported Not available in evidence
Ethyl-5-methyl-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate (4d) 5-CH₃, 1-(2-NO₂Bz) C₂₃H₁₉N₃O₅ 417.42 Not reported ¹H-NMR (CDCl₃): δ 8.31 (H2), 8.25 (H9); IR: 1705 cm⁻¹ (ester C=O)
Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate 7-CH₃, 1-(4-ClBz) C₂₃H₁₈ClNO₃ 391.85 Not reported SMILES: CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC(=C3)C
Ethyl 1-(3,4,5-trimethoxybenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate (10c) 1-(3,4,5-(OCH₃)₃Bz) C₂₉H₂₅NO₇ 499.51 259–261 ¹H-NMR: Aromatic protons at δ 7.2–8.3; IR: 1708 cm⁻¹ (ester C=O)
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate Benzo[f]-fused ring, 3-(4-NO₂Bz) C₂₆H₁₈N₂O₅ 438.44 Not reported ChemSpider ID: 1073041

*Assumed molecular formula based on substituent patterns.

Key Observations:
  • Benzoyl Modifications : The 2-nitrobenzoyl group introduces steric hindrance and strong electron-withdrawing effects, distinct from 4-chloro or trimethoxybenzoyl analogs, which may influence receptor binding .
  • Fused Systems: Benzo[f]-fused derivatives (e.g., ) exhibit extended conjugation, shifting UV-Vis absorption and reducing solubility compared to non-fused analogs.
Table 2: Yield and Reaction Conditions
Compound Yield (%) Key Reagents Purification Method
4d Not reported K₂CO₃, DMF Column chromatography (ethyl acetate/hexane)
10a–c 39–43 Trimethoxybenzoyl chlorides Recrystallization (ethanol)
Benzo[f]-fused analog Not reported Ethyl propiolate, nitrobenzoyl chloride Column chromatography

Biological Activity

Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate (CAS Number: 853317-56-3) is a compound of significant interest due to its potential biological activities, particularly in the realms of antimycobacterial and anticancer properties. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically yields compounds with high purity (>99%) as confirmed by high-performance liquid chromatography (HPLC) . The compound's structure features a pyrroloquinoline core, which is known for its diverse pharmacological properties.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of pyrroloquinoline derivatives, including this compound. These compounds have been evaluated against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. The resazurin microplate assay demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against the H37Rv strain .

Table 1: Antimycobacterial Activity of Pyrroloquinoline Derivatives

CompoundMIC (µg/mL)Strain Tested
This compound8 - 128H37Rv and MDR strains
Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate8H37Rv

The promising anti-TB activity has led researchers to explore the molecular targets and mechanisms through computational docking studies, which suggest favorable binding interactions with target proteins involved in mycobacterial metabolism .

Cytotoxicity and Anticancer Properties

In addition to its antimycobacterial effects, this compound has shown notable cytotoxicity against various cancer cell lines. The compound acts as a tubulin polymerization inhibitor by binding at the colchicine site on β-tubulin .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineGI50 (nM)Mechanism of Action
HeLa0.1Tubulin polymerization inhibition
MCF-70.2Induction of apoptosis
A5490.5Tubulin polymerization inhibition

The most active derivatives in this series exhibited sub-nanomolar GI50 values against solid tumor lines, indicating their potential as effective anticancer agents. The selectivity towards cancer cells over normal lymphocytes suggests a favorable therapeutic index .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to disrupt microtubule dynamics in cancer cells while maintaining lower toxicity levels in normal cells. This dual action not only enhances its potential as an anticancer agent but also positions it as a candidate for further development in treating resistant Mycobacterium tuberculosis strains.

Q & A

Q. What are the optimized synthetic routes for Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate?

The synthesis typically involves a multi-step protocol:

Quinolinium salt formation : React 7-methoxyquinoline with a brominated ketone (e.g., phenacyl bromide) in a solvent like propylene oxide (40 mL, room temperature, 40 hours) to generate the quinolinium intermediate .

Cycloaddition : Add ethyl propiolate as a dipolarophile to induce [3+2] cycloaddition, forming the pyrrolo[1,2-a]quinoline core .

Functionalization : Introduce the 2-nitrobenzoyl group via acylation under mild acidic conditions.

Purification : Recrystallize from methanol-CHCl₃ mixtures to achieve yields of ~50–60% .

Key Parameters : Solvent choice (propylene oxide enhances reactivity), reaction time (40–48 hours), and stoichiometric ratios (1:1.4 quinoline to brominated reagent).

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural validation relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 1.39 (t, CH₂CH₃), 3.92 (s, OCH₃), and 7.95 (d, aromatic protons) confirm substituent positions .
    • FT-IR : Bands at 1708–1709 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (amide/ketone C=O) .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 61.08% calc. vs. 61.31% found for brominated analogs) .
  • X-ray Crystallography (if applicable): Resolve spatial arrangement of the nitrobenzoyl and methoxy groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃); limited solubility in water .
  • Stability :
    • pH : Stable at neutral pH but hydrolyzes under strongly acidic/basic conditions (e.g., ester group cleavage at pH < 2 or > 12) .
    • Temperature : Decomposes above 200°C; store at 4°C in inert atmospheres .

Q. Which spectroscopic techniques are critical for monitoring reaction progress?

  • TLC : Use silica gel plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • HPLC : Reverse-phase C18 columns (methanol-water 70:30) to assess purity (>95%) .
  • Real-Time NMR : Track cycloaddition completion via disappearance of quinolinium proton signals at δ 8.5–9.0 .

Q. How does the methoxy group at position 7 influence reactivity?

The 7-methoxy group:

  • Electron Donation : Activates the quinoline ring for electrophilic substitution, directing nitrobenzoyl acylation to position 1 .
  • Steric Effects : Minimizes steric hindrance compared to bulkier substituents (e.g., 4-chlorophenyl), enhancing reaction yields .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Modification Impact on Activity Reference
Nitro → Amino (position 1) Enhances anticancer activity (e.g., IC₅₀ from 50 μM → 12 μM in leukemia cells) .
Ester → Carboxylic Acid Improves solubility but reduces membrane permeability .
Methoxy → Halogen (position 7) Increases antifungal potency (e.g., MIC 8 μg/mL vs. Candida spp.) .

Methodology : Use molecular docking (AutoDock Vina) to predict interactions with targets like CK2 kinase or fungal lanosterol demethylase .

Q. What computational tools are recommended to analyze electronic properties relevant to its mechanism?

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate binding stability in protein pockets (e.g., 100 ns trajectories in GROMACS) .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Reassess IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity , CLSI guidelines for antifungal tests ).
  • Control for Impurities : Verify purity via HPLC-MS; trace solvent residues (e.g., DMSO) may artifactually enhance activity .
  • Cell Line-Specific Effects : Test across multiple lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific mechanisms .

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry : Continuous reactors reduce side reactions (residence time < 10 minutes at 80°C) .
  • Catalytic Optimization : Use Pd/C or Ni catalysts for nitro group reductions (avoids over-reduction to amine byproducts) .
  • Crystallization Engineering : Seed with micronized templates to enhance crystal uniformity and yield .

Q. How does the nitrobenzoyl moiety influence intermolecular interactions in solid-state structures?

  • X-ray Analysis : The nitro group forms hydrogen bonds with adjacent ester carbonyls (distance ~2.8 Å), stabilizing the crystal lattice .
  • π-Stacking : Nitro-aromatic interactions between quinoline rings (3.4 Å spacing) enhance thermal stability (decomposition >250°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.